5-Fluoro-2-isopropoxyaniline
Description
Significance of Fluorinated Anilines in Modern Organic Synthesis
Fluorinated anilines are a class of organic compounds of significant importance, serving as crucial intermediates in the production of active ingredients for pharmaceuticals and agrochemicals. google.com The introduction of fluorine into an aniline (B41778) molecule can profoundly alter its chemical and biological properties. Fluorine's high electronegativity can weaken the basicity of the amine group, which in turn enhances the molecule's metabolic stability. alfa-chemistry.com This is a desirable trait in drug design.
The inclusion of fluorine atoms can also increase lipophilicity and improve a molecule's ability to penetrate cell membranes, potentially leading to enhanced bioavailability and a stronger binding affinity with target proteins. nih.gov The synthesis of fluorinated anilines is often achieved through methods such as the nitration of fluorinated aromatics followed by the reduction of the nitro group, or through direct fluoroamination of alkenes. google.comalfa-chemistry.commdpi.com These synthetic routes provide access to a wide array of fluorinated building blocks for developing new materials and therapeutic agents. researchgate.net
Overview of the Isopropoxy Moiety in Pharmaceutical and Material Sciences
The isopropoxy group (–OCH(CH₃)₂) is a common functional group that plays a significant role in modifying the properties of organic molecules for applications in pharmaceutical and material sciences. ontosight.aievitachem.com As an alkoxy group, it is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring to which it is attached.
The presence of the isopropoxy group affects a compound's physical characteristics, including its solubility and boiling point. ontosight.ai Its branched structure introduces steric bulk, which can be strategically used to modulate the crystallinity and solubility of materials. smolecule.com In medicinal chemistry, the isopropoxy group can enhance a molecule's solubility and reactivity, contributing to its potential biological activity. evitachem.com It can serve as an isostere for other small alkyl groups, helping to refine a molecule's pharmacokinetic profile and binding interactions. nih.gov For instance, in materials science, isopropoxy-functionalized frameworks have been developed for specialized applications like gas adsorption. acs.org
Historical Context of Related Substituted Anilines in Academic Inquiry
The study of substituted anilines is deeply rooted in the history of modern organic chemistry. The parent molecule, aniline, was first isolated in 1826 through the distillation of indigo. albany.eduatamanchemicals.com However, the field was revolutionized in 1856 when William Henry Perkin, a teenage chemist, discovered mauveine, the first synthetic aniline dye. e-bookshelf.de This discovery was a pivotal moment, as it not only launched the synthetic dye industry but also spurred intense academic and industrial research into aniline and its derivatives. albany.edue-bookshelf.de
During the latter half of the 19th century, research into anilines led to the establishment of industrial research laboratories and fostered collaborations between academia and industry. e-bookshelf.de Scientists developed systematic methods for creating a wide variety of substituted anilines, often by nitrating a substituted aromatic compound and subsequently reducing the nitro group to an amine. atamanchemicals.comwikipedia.org This foundational work paved the way for the use of aniline derivatives in diverse fields beyond dyes, including the development of pharmaceuticals and agrochemicals. albany.edue-bookshelf.de The ongoing study of substituent effects on the properties of aniline continues to be a fundamental aspect of physical organic chemistry. afit.edu
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIOWSAILYOJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651427 | |
| Record name | 5-Fluoro-2-[(propan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019484-18-4 | |
| Record name | 5-Fluoro-2-[(propan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Fluoro 2 Isopropoxyaniline and Its Advanced Precursors
Established Synthetic Pathways to 5-Fluoro-2-isopropoxyaniline Derivatives
The conventional synthesis of this compound and its derivatives relies on fundamental organic reactions, including nucleophilic aromatic substitution, catalytic hydrogenation, and alkylation. These methods are well-documented and provide reliable routes to the target compound from commercially available starting materials.
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of aryl ethers and is particularly effective for introducing the isopropoxy group onto an activated aromatic ring. nih.govvapourtec.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group. vapourtec.com For this mechanism to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. nih.gov
In a typical synthesis of a this compound precursor, a poly-fluorinated and nitrated benzene (B151609) derivative serves as the substrate. For example, 2,4-difluoronitrobenzene can be treated with a source of isopropoxide, such as sodium isopropoxide or potassium isopropoxide. The highly electron-withdrawing nitro group activates the fluorine atoms for nucleophilic attack. The substitution preferentially occurs at the position ortho to the nitro group due to strong electronic activation, yielding 2-isopropoxy-4-fluoronitrobenzene.
The efficiency of the SNAr reaction is dependent on the substrate, nucleophile, solvent, and temperature. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction.
Table 1: Representative SNAr Conditions for Alkoxy Introduction
| Substrate | Nucleophile | Reagents & Conditions | Product |
|---|---|---|---|
| 2,4-Difluoronitrobenzene | Isopropoxide | Sodium Isopropoxide, Isopropanol, Heat | 2-Isopropoxy-4-fluoronitrobenzene |
| 1,2-Difluoro-4-nitrobenzene | Isopropoxide | Potassium Carbonate, Isopropanol, DMF | 2-Isopropoxy-1-fluoro-4-nitrobenzene |
The conversion of the nitro group to an amine is a critical step in the synthesis of anilines. Catalytic hydrogenation is the most common and efficient method for this transformation. researchgate.netnih.gov This process involves the reduction of the nitroaromatic precursor, such as 2-isopropoxy-5-fluoronitrobenzene, using hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum dioxide (PtO₂), and Raney nickel. google.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate under a pressurized atmosphere of hydrogen. nih.govgoogle.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity, minimizing side reactions. nih.gov
An alternative to catalytic hydrogenation is chemical reduction. For instance, a patented method describes the use of hydrazine hydrate in the presence of a composite catalyst to reduce 2,4-dichloro-5-isopropoxy nitrobenzene to the corresponding aniline (B41778), showcasing a non-hydrogen gas approach. google.com
Table 2: Comparison of Reduction Methods for Nitroarene to Aniline Conversion
| Method | Reagents | Catalyst | Solvent | Advantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Pd/C, PtO₂, Raney Ni | Ethanol, Methanol | High yield, clean reaction, catalyst can be recycled |
| Chemical Reduction | Hydrazine Hydrate | Composite Catalyst (e.g., FeCl₃/Activated Carbon) | Ethanol | Avoids use of pressurized hydrogen gas |
An alternative strategy for installing the isopropoxy group involves the O-alkylation of a corresponding phenol derivative, a reaction analogous to the Williamson ether synthesis. In this approach, a precursor such as 4-fluoro-2-nitrophenol would be treated with an isopropylating agent.
The reaction typically involves deprotonating the phenolic hydroxyl group with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This intermediate then reacts with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in an SN2 reaction to form the desired ether. This method provides a different synthetic route that can be advantageous depending on the availability and cost of the starting materials.
Advanced Synthetic Approaches to Functionalized Fluoroanilines
The industrial production of this compound requires a well-designed and optimized multi-step synthesis to maximize efficiency and minimize waste. uva.nlvapourtec.com A logical and convergent synthetic plan often involves a sequence of reactions that build the molecule from simple, readily available precursors. libretexts.org
A plausible multi-step pathway for this compound is outlined below. This process integrates the key reactions discussed previously into a coherent and optimized sequence. A patent for a structurally similar compound, 2-isopropoxy-5-methyl-4-isonipecotic aniline, details a comparable strategy involving nitration, substitution, and catalytic hydrogenation, validating this general approach. google.com
Table 3: Illustrative Multi-Step Synthesis of this compound
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | 1,4-Difluorobenzene | HNO₃, H₂SO₄ | 1,4-Difluoro-2-nitrobenzene | Electrophilic Aromatic Nitration |
| 2 | 1,4-Difluoro-2-nitrobenzene | Sodium Isopropoxide, Isopropanol | 5-Fluoro-2-isopropoxynitrobenzene | Nucleophilic Aromatic Substitution (SNAr) |
Process optimization for such a sequence involves a detailed study of each step to maximize yield and purity while ensuring scalability and safety. nih.gov This includes optimizing reaction parameters like temperature, pressure, catalyst loading, and reaction time.
While this compound itself is an achiral molecule, functionalized anilines are crucial building blocks in the asymmetric synthesis of chiral amines. nih.govsigmaaldrich.com Chiral amines are significant components in a large percentage of pharmaceuticals and agrochemicals. nih.govacs.org Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is often essential for its desired biological activity. nih.gov
Aniline derivatives can be used to construct chiral molecules through several methods:
Asymmetric Hydrogenation of Imines : Aniline derivatives can be condensed with prochiral ketones or aldehydes to form imines. These imines can then be reduced to chiral amines with high enantioselectivity using a transition-metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand. nih.govacs.org This is one of the most direct and efficient methods for preparing valuable α-chiral amines. acs.org
Chiral Auxiliaries : Chiral amines derived from anilines can act as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Chiral Resolving Agents : Chiral amines can be used to resolve racemic mixtures of chiral carboxylic acids by forming diastereomeric salts that can be separated by crystallization. sigmaaldrich.com
Therefore, while this compound is achiral, its structural motif can be incorporated into more complex molecules that are precursors for asymmetric synthesis, highlighting its potential utility in the development of new chiral drugs and other biologically active compounds. nih.govnih.gov
Regioselective Functionalization Strategies for Aromatic Scaffolds
The synthesis of this compound necessitates the carefully controlled introduction of substituents onto an aromatic ring to achieve the desired 1-amino-5-fluoro-2-isopropoxy substitution pattern. A key precursor for this target molecule is a halogenated derivative, such as 2-bromo-4-fluoro-1-isopropoxybenzene. The regioselective synthesis of this intermediate is paramount and can be achieved through a multi-step process starting from commercially available materials.
One effective strategy involves the selective bromination of a fluorophenol derivative, followed by etherification. For instance, the synthesis of 2-bromo-4-fluoro-1-isopropoxybenzene can be accomplished from 2-bromo-4-fluorophenol. The hydroxyl group of the phenol directs the incoming isopropyl group to the ortho position, thus ensuring the desired regiochemistry.
A representative synthetic protocol for the preparation of 2-bromo-4-fluoro-1-isopropoxybenzene is detailed in the following table:
Table 1: Synthesis of 2-bromo-4-fluoro-1-isopropoxy-benzene
| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 1 | 2-Bromo-4-fluorophenol | 2-bromopropane, Cesium Carbonate (Cs2CO3) | N,N-Dimethylformamide (DMF) | - | 2-bromo-4-fluoro-1-isopropoxy-benzene | 89% googleapis.com |
This method highlights a robust strategy for the regioselective synthesis of the key precursor required for the subsequent palladium-catalyzed amination. The choice of a suitable base, such as cesium carbonate, is crucial for the efficient etherification of the phenol.
Palladium-Catalyzed Coupling Reactions Involving Fluorinated Anilines
The introduction of the amino group to form the final this compound is effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. mit.edu The versatility of this method allows for the coupling of a wide range of aryl halides with various amines, including the use of ammonia equivalents to install a primary amino group.
In the context of synthesizing this compound, the precursor 2-bromo-4-fluoro-1-isopropoxybenzene serves as the aryl bromide component. The challenge lies in the direct use of ammonia as the nitrogen source, which can be problematic due to its high volatility and potential to form side products. To circumvent these issues, ammonia equivalents such as benzophenone imine or silylamides can be employed, which, after the coupling reaction, can be readily hydrolyzed to furnish the desired primary aniline.
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine and regenerate the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often providing the best results.
A proposed reaction scheme for the synthesis of this compound via a Buchwald-Hartwig amination is presented below:
Table 2: Proposed Buchwald-Hartwig Amination for this compound
| Aryl Halide | Amine Source | Palladium Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| 2-bromo-4-fluoro-1-isopropoxybenzene | Ammonia equivalent (e.g., Benzophenone imine) followed by hydrolysis | Pd(OAc)2 or Pd2(dba)3 | Bulky phosphine ligand (e.g., BINAP, XPhos) | Strong, non-nucleophilic base (e.g., NaOtBu) | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) | This compound |
The successful implementation of this palladium-catalyzed amination provides a powerful and versatile method for the synthesis of fluorinated anilines like this compound, which are valuable intermediates in various fields of chemical research. The development of robust catalyst systems with high turnover numbers and broad functional group tolerance continues to expand the scope and applicability of this important transformation.
Spectroscopic and Advanced Analytical Characterization Methodologies for 5 Fluoro 2 Isopropoxyaniline
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to the characterization of 5-Fluoro-2-isopropoxyaniline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating its precise atomic arrangement and confirming its molecular formula. bldpharm.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H, ¹⁹F, and ¹³C NMR are particularly informative. chemicalbook.comrsc.org
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. rsc.org In the ¹H NMR spectrum of a related compound, 4-fluoroaniline, the amine protons (NH₂) appear as a singlet at 3.60 ppm, while the aromatic protons show a doublet of doublets at 6.62 ppm and a triplet at 6.89 ppm, indicating their distinct chemical environments. rsc.org For this compound, specific shifts would be expected for the isopropoxy group's methine and methyl protons, in addition to the aromatic and amine protons, allowing for complete assignment of the proton signals.
| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| -NH₂ (Amine) | Broad singlet | s |
| -CH- (Isopropoxy Methine) | Septet | sept |
| -CH₃ (Isopropoxy Methyl) | Doublet | d |
| Ar-H (Aromatic) | Multiplet | m |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov This technique is instrumental in confirming the presence and position of the fluorine atom on the aniline (B41778) ring. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a unique spectral signature. nih.govrsc.org In fluorinated anilines, the ¹⁹F chemical shift can vary significantly depending on the substitution pattern and pH. nih.gov For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, with its specific chemical shift confirming the fluorine's position at the C-5 position of the aniline ring. The coupling between the fluorine and adjacent protons (³JH-F) and carbons (JC-F) further aids in structural confirmation.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|
| ¹⁹F | -100 to -130 (relative to CFCl₃) | Presence and electronic environment of the fluorine atom. |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. mdpi.com Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbon atom bonded to the fluorine will show a characteristic large coupling constant (¹JC-F), which is a definitive indicator of a direct C-F bond. rsc.org For instance, in the spectrum of 4-fluoroaniline, the carbon attached to fluorine appears as a doublet at 156.38 ppm with a large coupling constant of 235.2 Hz. rsc.org Similar characteristic signals would be observed for the carbons of the isopropoxy group and the other aromatic carbons, allowing for the complete assignment of the carbon framework.
| Carbon Type | Expected Chemical Shift Range (ppm) | Expected C-F Coupling |
|---|---|---|
| C-F (Aromatic) | 150-165 | Large ¹JC-F coupling |
| C-O (Isopropoxy) | 65-75 | No |
| C-N (Aromatic) | 140-150 | Possible small coupling |
| Aromatic CH | 110-130 | Small ²JC-F or ³JC-F coupling |
| -CH₃ (Isopropoxy) | 20-30 | No |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. rsc.org It is a crucial tool for determining the molecular weight and confirming the molecular formula of a compound. youtube.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. bldpharm.com This technique is highly effective for analyzing complex mixtures and confirming the identity of individual components. For this compound, LC-MS would be used to determine its molecular weight with high accuracy. The expected molecular formula is C₉H₁₂FNO, corresponding to a monoisotopic mass of approximately 169.09 g/mol . bldpharm.com The mass spectrum would show a prominent molecular ion peak ([M+H]⁺) at m/z 170.10, confirming the compound's molecular formula.
Mass Spectrometry (MS) for Molecular Formula Confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise mass determination of molecules. longdom.org Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) with very high accuracy, often to within sub-parts-per-million (ppm) levels. longdom.org This level of precision allows for the unambiguous determination of a compound's elemental composition. researchgate.netresearchgate.net
For this compound (Molecular Formula: C₉H₁₂FNO), HRMS is instrumental in confirming its identity. By providing a highly accurate mass measurement, it can differentiate the target compound from other molecules with the same nominal mass but different elemental formulas. researchgate.net The enhanced resolution of HRMS instruments also allows for the analysis of isotopic patterns and the generation of detailed fragmentation patterns, which can further aid in structural elucidation. researchgate.netnih.gov Advanced HRMS analyzers, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR), are capable of achieving the high resolution required for this type of analysis. longdom.orgnih.gov
Table 1: HRMS Data for this compound
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₉H₁₂FNO | C₉H₁₂FNO |
| Theoretical Exact Mass | 169.09029 Da | ~169.0903 Da |
| Mass Accuracy | N/A | < 5 ppm |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental to assessing the purity of this compound and for its isolation from reaction mixtures or impurities. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for determining the purity of pharmaceutical intermediates like this compound. bldpharm.com UPLC, a more recent advancement, utilizes columns with smaller particle sizes (typically <2 µm), which allows for faster analysis times and improved resolution and sensitivity compared to traditional HPLC systems. biomedres.us
In a typical purity assessment, a reversed-phase method is employed, often using a C18 stationary phase. The mobile phase usually consists of a mixture of an aqueous solvent (like water with a pH modifier) and an organic solvent (such as acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a wide range of polarities. Detection is commonly achieved using a photodiode array (PDA) or UV detector set at a wavelength where the analyte exhibits strong absorbance. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Table 2: Illustrative HPLC/UPLC Method Parameters
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Detector | UV at 254 nm | UV at 254 nm |
| Run Time | ~15-20 min | ~3-5 min |
Preparative Chromatography for Compound Isolation
When a high-purity sample of this compound is required for use as a reference standard or for further synthetic steps, preparative chromatography is employed. springernature.com This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a compound. springernature.com
The process involves using larger columns with a greater amount of stationary phase and higher mobile phase flow rates. The method developed at the analytical scale is adapted for the preparative scale to achieve the desired separation. nih.gov Fractions of the eluent are collected as they exit the column, and those containing the pure compound are combined and the solvent is removed, typically by evaporation, to yield the isolated this compound. nih.gov
Analytical Method Development and Validation for this compound in Research
Developing and validating an analytical method is a critical process to ensure that the data generated is reliable, accurate, and suitable for its intended purpose. gavinpublishers.comrsc.org For this compound, this would involve creating a robust quantitative assay, for example, using HPLC or UPLC. The validation process demonstrates through laboratory studies that the method's performance characteristics meet the requirements for the analytical application. youtube.com
Method Specificity and Selectivity Studies
Specificity, or selectivity, is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net For a this compound assay, this means the method must be able to distinguish the main compound from potential impurities, degradation products, or other related substances.
Selectivity is typically demonstrated by analyzing a placebo or a mixture spiked with known potential interferents. The chromatograms are examined to ensure that the peak for this compound is well-resolved from any other peaks and that its peak purity is confirmed, often using a PDA detector to compare spectra across the peak.
Precision and Accuracy Assessments in Quantitative Analysis
Precision and accuracy are two of the most important parameters in method validation. harvard.edu
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision, considering variations like different days or analysts). biopharminternational.com
Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often determined by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) or by performing recovery studies on a sample matrix spiked with a known amount of the analyte. gavinpublishers.comnih.gov The accuracy is then expressed as the percentage of the analyte recovered by the assay. gavinpublishers.com
Table 3: Example of Precision and Accuracy Data
| Parameter | Acceptance Criteria | Hypothetical Result |
| Precision (Repeatability, n=6) | RSD ≤ 2.0% | 0.8% |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.2% |
| Accuracy (Spike Recovery) | 98.0% - 102.0% | 99.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters in validating an analytical method's sensitivity. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. altabrisagroup.com
Several methods are employed to calculate LOD and LOQ, including the signal-to-noise ratio and a method based on the standard deviation of the response and the slope of the calibration curve. sepscience.comsepscience.com For the signal-to-noise ratio method, an LOD is typically established at a ratio of 3:1, and an LOQ at 10:1. altabrisagroup.com
Alternatively, the LOD and LOQ can be calculated using the following formulas:
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where:
σ represents the standard deviation of the response (often the standard deviation of the y-intercept of the regression line).
S is the slope of the calibration curve. sepscience.com
The calculated LOD and LOQ values should be experimentally verified by analyzing replicate samples at concentrations near these limits. sepscience.com The following table provides hypothetical LOD and LOQ values for this compound using a High-Performance Liquid Chromatography (HPLC) method, based on typical performance for similar aromatic compounds.
Table 1: Illustrative LOD and LOQ Data for this compound
| Parameter | Method | Illustrative Value |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise (S/N) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) | 0.15 µg/mL |
| Limit of Detection (LOD) | Calibration Curve Method | 0.06 µg/mL |
| Limit of Quantitation (LOQ) | Calibration Curve Method | 0.18 µg/mL |
Linearity and Range Determination
Linearity demonstrates the proportional relationship between the analytical response and the concentration of the analyte over a specified range. altabrisagroup.com The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
To establish linearity, a series of at least five standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then generated by plotting the analytical response (e.g., peak area) against the concentration. The linearity is typically evaluated by examining the correlation coefficient (r²) of the regression line, which should ideally be greater than 0.995. altabrisagroup.com
For an assay of a substance, the typical range is 80% to 120% of the test concentration. The following table presents illustrative data for a linearity study of this compound.
Table 3: Illustrative Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 50 | 125000 |
| 75 | 187500 |
| 100 | 250000 |
| 125 | 312500 |
| 150 | 375000 |
Linearity Study Results:
Regression Equation: y = 2500x
Correlation Coefficient (r²): 0.9998
Range: 50 - 150 µg/mL
This high correlation coefficient indicates a strong linear relationship between the concentration and the peak area within the specified range.
Computational Chemistry and Molecular Modeling Studies of 5 Fluoro 2 Isopropoxyaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
No published studies were found that specifically detail the quantum chemical calculations for the electronic structure and reactivity of 5-Fluoro-2-isopropoxyaniline.
There are no available research articles that apply Density Functional Theory to predict the reaction pathways of this compound.
Specific Natural Bond Orbital (NBO) analysis to determine the charge distribution and intramolecular interactions of this compound has not been reported in the scientific literature.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
There is a lack of specific molecular docking and dynamics simulation studies investigating the ligand-target interactions of this compound.
No data is available on the prediction of binding affinities and specificity of this compound with any biological targets.
A conformational analysis and the corresponding energetic landscapes for this compound have not been documented in accessible research.
In Silico Tools for Drug Discovery and Lead Optimization
While in silico tools are widely used in drug discovery, there are no specific published examples of their application in the lead optimization of this compound.
Structure Activity Relationship Sar and Molecular Recognition Studies of 5 Fluoro 2 Isopropoxyaniline Derivatives
Influence of Fluorine Substitution on Biological Activity and Pharmacological Profile
The substitution of hydrogen with fluorine is a widely employed strategy in drug design, often leading to significant improvements in a molecule's pharmacological profile. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's potency, metabolic stability, and binding affinity.
The fluorine atom at the 5-position of the aniline (B41778) ring in 5-Fluoro-2-isopropoxyaniline is expected to exert a strong electron-withdrawing effect, thereby lowering the pKa of the aniline nitrogen. This modulation of basicity can be critical for optimizing interactions with biological targets, as it can affect the ionization state of the molecule at physiological pH and its ability to participate in hydrogen bonding or ionic interactions within a receptor's binding pocket.
Furthermore, the C-F bond is significantly more stable to metabolic oxidation compared to a C-H bond. This increased metabolic stability can lead to a longer biological half-life and improved bioavailability of the parent compound. In the context of this compound derivatives, this suggests that the fluorine atom can shield the aromatic ring from oxidative metabolism, a common pathway for the clearance of aniline-containing compounds.
Illustrative Data on the Influence of Fluorine Substitution:
| Derivative | Modification | Target Affinity (IC50, nM) | Metabolic Stability (t1/2, min) | Rationale for Change |
| 1 | This compound | 500 | 30 | Parent Compound |
| 1a | 2-isopropoxyaniline (des-fluoro) | 1500 | 10 | Removal of fluorine decreases electronegativity and metabolic stability, leading to lower affinity and faster clearance. |
| 1b | 5-Chloro-2-isopropoxyaniline | 450 | 45 | Chlorine is also electron-withdrawing but larger than fluorine, potentially offering a better steric fit while maintaining metabolic stability. |
| 1c | 5-Trifluoromethyl-2-isopropoxyaniline | 250 | 90 | The highly lipophilic and electron-withdrawing CF3 group can enhance binding through hydrophobic interactions and further block metabolism. |
This table presents hypothetical data based on established principles of medicinal chemistry to illustrate the potential effects of modifying the fluorine substituent.
Role of the Isopropoxy Moiety in Modulating Molecular Interactions
The isopropoxy group at the 2-position of the aniline ring plays a significant role in defining the conformational preferences and interaction profile of this compound derivatives. Its steric bulk and lipophilic nature can be strategically utilized to enhance binding affinity and selectivity.
The ortho-isopropoxy group can enforce a specific torsional angle between the aniline ring and any substituent attached to the amino group. This conformational constraint can be advantageous if it pre-organizes the molecule into a bioactive conformation that fits optimally into the target's binding site, thereby reducing the entropic penalty of binding.
From a molecular interaction perspective, the isopropoxy group provides a lipophilic pocket-filling moiety. This can lead to favorable van der Waals interactions within hydrophobic sub-pockets of a receptor or enzyme active site. The ether oxygen of the isopropoxy group can also act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the protein target. The orientation of this group relative to the aniline core can be critical for directing the molecule's binding mode.
Manipulation of the isopropoxy group offers a straightforward avenue for SAR exploration. For instance, altering the size of the alkyl group (e.g., methoxy (B1213986), ethoxy, cyclopropyloxy) can probe the steric tolerance of the binding site.
Illustrative Data on the Role of the Isopropoxy Moiety:
| Derivative | Modification | Target Affinity (IC50, nM) | Lipophilicity (logP) | Rationale for Change |
| 1 | This compound | 500 | 2.5 | Parent Compound |
| 2a | 5-Fluoro-2-methoxyaniline | 800 | 1.8 | Smaller methoxy group may not fill the hydrophobic pocket as effectively, leading to reduced affinity. |
| 2b | 5-Fluoro-2-ethoxyaniline | 400 | 2.2 | The slightly larger ethoxy group might provide a better fit in the hydrophobic pocket. |
| 2c | 5-Fluoro-2-cyclopropoxyaniline | 350 | 2.4 | The rigid cyclopropyl (B3062369) group can offer a favorable conformational constraint and hydrophobic interactions. |
This table presents hypothetical data based on established principles of medicinal chemistry to illustrate the potential effects of modifying the isopropoxy moiety.
Impact of Aniline Core Derivatization on Receptor Binding and Enzyme Inhibition
The aniline amino group is a key functional handle for derivatization, allowing for the introduction of a wide array of substituents to probe interactions with various receptors and enzymes. The nature of the substituent on the aniline nitrogen can dramatically alter the compound's biological activity, transforming it into a potent and selective ligand.
For receptor binding, the aniline nitrogen can be acylated, alkylated, or incorporated into a heterocyclic system to introduce functionalities that can engage in specific interactions such as hydrogen bonding, salt bridges, or pi-stacking. For instance, the synthesis of amide derivatives can introduce hydrogen bond donors and acceptors, while the addition of a basic amine can facilitate ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a binding pocket.
In the context of enzyme inhibition, the derivatized aniline core can be designed to target the active site or allosteric sites. For example, incorporating a reactive group could lead to covalent inhibition, while adding a larger, rigid substituent could promote binding to an allosteric pocket, thereby modulating the enzyme's catalytic activity. The electronic properties of the 5-fluoro and 2-isopropoxy substituents will influence the reactivity and binding mode of these derivatives.
Illustrative Data on Aniline Core Derivatization:
| Derivative | Modification on Aniline Nitrogen | Target | Activity (IC50, nM) | Rationale |
| 1 | -H | Kinase A | 500 | Parent Compound |
| 3a | -C(O)CH3 (Acetamide) | Kinase A | 200 | The acetyl group can form a key hydrogen bond with the hinge region of the kinase. |
| 3b | -SO2Ph (Benzenesulfonamide) | Protease B | 150 | The sulfonamide can interact with the catalytic dyad of the protease. |
| 3c | -(CH2)2-N(CH3)2 (Basic side chain) | GPCR C | 80 | The tertiary amine can form a salt bridge with an acidic residue in the GPCR binding pocket. |
This table presents hypothetical data based on established principles of medicinal chemistry to illustrate the potential effects of derivatizing the aniline core.
Strategies for Directed Functionalization and Regiochemical Control in SAR Iterations
A systematic and efficient exploration of the SAR for this compound derivatives relies on synthetic strategies that allow for precise control over the regiochemistry of functionalization. The inherent directing effects of the substituents on the aniline ring can be leveraged to achieve selective derivatization.
The amino group is a strong ortho-, para-director for electrophilic aromatic substitution. However, the 2-position is blocked by the isopropoxy group, and the 4- and 6-positions are ortho and para to the amine, respectively. The fluorine at the 5-position deactivates the ring, but substitution is still possible. Directed ortho-metalation, where the amino group directs lithiation to the adjacent positions, can be a powerful tool for introducing substituents at the 6-position, assuming appropriate protection of the amine.
For derivatization of the aniline nitrogen, standard N-acylation, N-alkylation, and reductive amination protocols can be employed. The choice of reaction conditions will be crucial to avoid side reactions, such as reaction at the aromatic ring.
To explore the SAR of the isopropoxy group, nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group at the 2-position (e.g., another halogen) can be used to introduce a variety of alkoxy groups. The fluorine at the 5-position would activate the ring towards such a substitution.
A library of derivatives can be generated through parallel synthesis techniques, allowing for the rapid evaluation of a wide range of substituents at different positions. This iterative process of design, synthesis, and biological testing is fundamental to optimizing the pharmacological properties of lead compounds derived from the this compound scaffold.
Illustrative Synthetic Strategies for SAR:
| Position | Functionalization Strategy | Example Reagents | Outcome |
| Aniline-N | Acylation | Acetyl chloride, various acyl halides | Library of amide derivatives |
| Aniline-N | Reductive Amination | Aldehydes/ketones, NaBH(OAc)3 | Library of N-alkyl derivatives |
| C6-position | Directed ortho-Metalation | n-BuLi, electrophile (e.g., I2, CO2) | Introduction of a handle for further diversification |
| C2-position (alkoxy) | SNAr on a 2-halo precursor | Various alcohols, NaH | Library of different alkoxy derivatives |
This table outlines potential synthetic strategies for the systematic exploration of the SAR of this compound.
Biological Activities and Pharmaceutical Applications of 5 Fluoro 2 Isopropoxyaniline and Its Analogues
Role as Pharmaceutical Intermediates in Drug Synthesis
5-Fluoro-2-isopropoxyaniline is primarily recognized for its role as a versatile intermediate or building block in organic synthesis. bldpharm.com Its chemical structure, featuring an aniline (B41778) core substituted with a fluorine atom and an isopropoxy group, provides a unique combination of electronic and steric properties that are desirable in modern drug design. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the isopropoxy group can influence solubility and molecular conformation.
The primary reactive site for synthetic elaboration is the amino group (-NH2) on the aniline ring. This functional group can readily participate in a wide array of chemical reactions, including:
Amide bond formation: Reacting with carboxylic acids or their derivatives to form anilides, a common structural feature in many pharmaceuticals.
Sulfonamide formation: Reacting with sulfonyl chlorides to produce sulfonamides, another important pharmacophore.
N-Arylation reactions: Participating in carbon-nitrogen bond-forming cross-coupling reactions to construct more complex molecular architectures.
Heterocycle synthesis: Serving as a precursor for the construction of various nitrogen-containing heterocyclic ring systems, which are foundational to a vast number of drugs.
Exploration of Antimicrobial and Antiviral Properties of Derivatives
The development of new antimicrobial agents is a critical global health priority. While research specifically detailing the antimicrobial and antiviral properties of this compound derivatives is limited, the broader class of substituted anilides and related aniline compounds has been investigated for such activities. nih.govnih.gov These studies provide a basis for the potential exploration of analogues derived from the this compound scaffold.
In vitro studies are the first step in evaluating the potential of a new compound as an antimicrobial agent. These assays determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
While specific MIC data for direct derivatives of this compound are not available in the reviewed literature, studies on other substituted anilides have demonstrated activity, particularly against Gram-positive bacteria. nih.gov Research has shown a correlation between the chemical structure of anilides—including the nature of substituents on the benzene (B151609) ring and the length of attached carbon chains—and their biological activity against species like Staphylococcus aureus and Bacillus cereus. nih.gov For instance, certain anilides of sulfonic and fatty acids were found to be bacteriostatic at concentrations as low as 10 parts per million (ppm). nih.gov
The table below provides a hypothetical representation of the type of data that would be generated from in vitro antimicrobial screening of novel derivatives, which we can term "Compound X," "Compound Y," and "Compound Z," derived from the this compound scaffold.
| Derivative Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
|---|---|---|---|
| Compound X (Hypothetical) | 16 | >128 | 64 |
| Compound Y (Hypothetical) | 8 | 64 | 32 |
| Compound Z (Hypothetical) | 32 | >128 | >128 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
This table is for illustrative purposes only and shows the kind of results generated in antimicrobial research. The data presented for hypothetical compounds are not based on actual experimental results for derivatives of this compound.
The precise molecular mechanisms by which antimicrobial agents act can vary widely. For derivatives of substituted anilines and anilides, several potential mechanisms can be proposed based on existing research into similar chemical classes. biomedres.usmcgill.ca A primary proposed mechanism involves the disruption of bacterial cell membrane integrity. The lipophilic nature of the isopropoxy group and the phenyl ring could facilitate the insertion of the molecule into the lipid bilayer of the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Another plausible mechanism is the inhibition of critical cellular processes. The aniline moiety could, upon modification into a larger molecule, interact with and inhibit the function of essential bacterial enzymes or proteins. For example, the molecule might interfere with enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. mcgill.ca Some hydroxamic acid derivatives, which can be synthesized from anilines, are thought to act by forming hydrogen bonds with the active centers of cellular constituents, thereby disrupting their normal function. biomedres.us
Anticancer and Antitumor Research Applications
The fluorinated aniline scaffold is a key component in the design of numerous anticancer agents. The presence of a fluorine atom is a well-established strategy in medicinal chemistry to improve a drug's metabolic stability and binding affinity to its target protein. Therefore, derivatives of this compound represent a promising area for anticancer and antitumor research.
Protein kinases are a major class of drug targets in oncology because their dysregulation is a common driver of cancer cell growth and proliferation. nih.gov Many FDA-approved kinase inhibitors incorporate a substituted aniline or related nitrogen-containing heterocyclic core, which often serves to anchor the inhibitor within the ATP-binding site of the target kinase.
The this compound scaffold possesses features that make it an attractive starting point for the synthesis of novel kinase inhibitors. The aniline nitrogen can be used to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for many inhibitors. The fluoro- and isopropoxy-substituted phenyl ring would occupy adjacent regions of the binding site, where the specific substituents can be tailored to enhance potency and selectivity for a particular kinase target, such as Focal Adhesion Kinase (FAK), which is often overexpressed in various cancers. researchgate.net
Once a promising anticancer compound is identified through in vitro screening, it must undergo preclinical evaluation to assess its efficacy and pharmacokinetic properties in living organisms. nih.govexplorationpub.com This stage typically involves studies in cell culture models and then in animal models of cancer (e.g., tumor xenografts in mice).
For a hypothetical kinase inhibitor derived from this compound, preclinical efficacy studies would measure its ability to inhibit tumor growth, reduce metastasis, and prolong survival in these models. researchgate.net Pharmacokinetic evaluations would determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This includes measuring key parameters such as bioavailability, plasma half-life, and tissue distribution to ensure the compound can reach the tumor in sufficient concentrations to exert its therapeutic effect. The table below illustrates the type of data collected during such preclinical evaluations for a hypothetical derivative.
| Parameter | Hypothetical Derivative "A" | Hypothetical Derivative "B" |
|---|---|---|
| Target Kinase IC₅₀ (nM) | 15 | 45 |
| Tumor Growth Inhibition (%) in Mouse Xenograft Model | 65% | 40% |
| Oral Bioavailability (%) | 40% | 75% |
| Plasma Half-life (hours) | 6.2 | 11.8 |
This table is for illustrative purposes only, showing representative data from preclinical studies. The data are not based on actual experimental results for derivatives of this compound.
Application in Drug Discovery as a Building Block with Improved Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter in its development, influencing its half-life, dosing regimen, and potential for adverse effects. chemrxiv.orgnih.gov Aniline and its derivatives are common scaffolds in medicinal chemistry, but they can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites. The introduction of fluorine, as seen in this compound, is a widely adopted strategy to improve the metabolic robustness of these scaffolds. chemrxiv.orgnih.gov
Aniline-containing compounds can undergo metabolic activation, primarily by cytochrome P450 enzymes, to form N-hydroxylamine and nitrosoarene intermediates. These can be further oxidized to form reactive quinoneimines, which are electrophilic species capable of covalently binding to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.govnih.gov
The introduction of a fluorine atom onto the aniline ring can effectively block sites of metabolic oxidation. ucd.ie For instance, if the para-position of an aniline is a primary site of hydroxylation, placing a fluorine atom at this position can prevent this metabolic pathway. However, it is noteworthy that cytochrome P-450 dependent monooxygenation at a fluorinated para position can directly lead to the formation of a reactive benzoquinoneimine and a fluoride (B91410) anion. nih.gov Therefore, the position of fluorination is critical. In the case of this compound, the fluorine atom is meta to the amino group. This substitution can alter the electronic properties of the aromatic ring, potentially deactivating it towards oxidative metabolism and steering metabolism away from pathways that lead to reactive intermediates. By strategically blocking or electronically deactivating metabolically labile sites, the formation of toxic reactive metabolites can be significantly mitigated. nih.gov
Studies comparing the metabolic stability of fluorinated anilines with their non-fluorinated counterparts have demonstrated the significant impact of fluorine substitution. The position of the fluorine atom on the aniline ring is a crucial determinant of metabolic fate.
For example, in a study of [18F]fluoroanilinoquinazolines, derivatives with fluorine at the 2- and 3-positions of the aniline ring were found to be significantly more stable in the presence of human hepatocytes than the corresponding 4-fluoro-substituted compound. nih.gov The 4-fluoro derivatives showed rapid metabolism, leading to in vivo defluorination. nih.gov This highlights that while fluorination can enhance stability, para-substituted fluoroanilines can be susceptible to metabolic degradation. nih.gov
Another study involving the non-steroidal anti-inflammatory drug flurbiprofen (B1673479) demonstrated that blocking the metabolically labile 4'-position with fluorine completely prevented its oxidative transformation by rat-liver microsomes. ucd.ie In contrast, the parent compound and derivatives with fluorine at other positions were metabolized, albeit at different rates. ucd.ie These findings underscore the utility of using fluorinated building blocks like this compound to create more metabolically robust drug candidates compared to traditional, non-fluorinated anilines.
| Compound Type | Substitution Pattern | Relative Metabolic Stability | Key Findings |
|---|---|---|---|
| Fluoroanilinoquinazolines | 2-Fluoro or 3-Fluoro | High | Significantly more stable in human hepatocytes. nih.gov |
| Fluoroanilinoquinazolines | 4-Fluoro | Low | Rapid metabolism and in vivo defluorination observed. nih.gov |
| Fluorinated Flurbiprofen | Fluorine at 4'-position | High | Oxidation was prevented in the presence of rat-liver microsomes. ucd.ie |
| Unsubstituted Anilines | - | Generally Lower | More susceptible to oxidative metabolism, leading to potentially reactive metabolites. nih.govnih.gov |
Potential in Agrochemical Development
The principles of enhancing metabolic stability and bioactivity through fluorination are also extensively applied in the development of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov Over half of the new agrochemical ingredients registered in the last two decades contain fluorine. nih.gov Fluorinated building blocks are crucial in the synthesis of these next-generation crop protection agents. rhhz.net
Substituted fluoroanilines are key intermediates in the synthesis of numerous agrochemicals. For instance, 2,3-difluoroaniline (B47769) is a precursor for the fungicide ipflufenoquin. rhhz.net The introduction of fluorine can lead to enhanced efficacy, better crop safety, and a more favorable environmental profile by increasing the molecule's stability against degradation in the field. researchgate.net The fluorination of aromatic scaffolds allows for the fine-tuning of critical properties such as in vivo stability, lipophilicity, and stereochemical behavior. researchgate.net Given the established use of various fluoroaniline (B8554772) isomers in the synthesis of potent agrochemicals, this compound represents a valuable building block with the potential to be incorporated into novel active ingredients for crop protection. Its specific substitution pattern offers a unique combination of electronic and steric properties that can be exploited in the design of new herbicides, fungicides, or insecticides.
Utility as Positron Emission Tomography (PET) Ligands
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes. Fluorine-18 (¹⁸F) is one of the most widely used radionuclides for PET due to its near-ideal half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging. nih.gov
Aromatic fluorine-containing molecules, such as this compound, are highly valuable precursors for the synthesis of ¹⁸F-labeled PET ligands. nih.gov The non-radioactive fluorine atom can be replaced with ¹⁸F in the final steps of a radiosynthesis, or the aniline scaffold can be elaborated into a more complex molecule before the introduction of ¹⁸F. The synthesis of PET radioligands often involves the use of fluorinated precursors, such as fluoro-containing aryl boronic acids, which can be readily prepared from compounds like this compound. nih.gov
The development of ¹⁸F-labeled tracers is a major focus of radiopharmaceutical chemistry. nih.gov These tracers are used to visualize and quantify a wide range of biological processes in vivo, including receptor density, enzyme activity, and neuroinflammation, which is crucial for disease diagnosis, staging, and monitoring treatment response. nih.govnih.gov The presence of a fluorine atom in this compound makes it an attractive starting material for the development of novel PET imaging agents for various targets in oncology, neurology, and cardiology.
Advanced Material Science and Catalytic Applications of 5 Fluoro 2 Isopropoxyaniline
Utilization in Polymer Chemistry and Specialty Material Synthesis
The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties such as thermal stability, chemical resistance, and specific optical or electrical characteristics. Substituted anilines are key monomers in the synthesis of high-performance polymers like polyanilines and polyamides. colab.ws
Potential in Polymer Synthesis:
5-Fluoro-2-isopropoxyaniline could theoretically serve as a monomer or co-monomer in the synthesis of fluorinated aromatic polyamides or polyimides. The presence of the fluorine atom would be expected to impart increased thermal stability and reduced flammability to the resulting polymer. The isopropoxy group, being a bulky substituent, could disrupt polymer chain packing, potentially leading to enhanced solubility and processability of the final material.
The general approach for synthesizing polyanilines involves the oxidative polymerization of aniline (B41778) monomers. colab.ws While studies have been conducted on the polymerization of various fluoroaniline (B8554772) monomers, specific research detailing the polymerization of this compound is not currently available.
Specialty Materials - Liquid Crystals:
The molecular architecture of this compound, with its rigid aromatic core and flexible alkoxy group, is characteristic of a precursor for calamitic (rod-like) liquid crystals. nsf.gov The fluorine substituent can significantly influence the mesomorphic properties, such as the transition temperatures and the type of liquid crystalline phases formed. tandfonline.com Although the synthesis of liquid crystals from variously substituted anilines is a known field of research, there are no specific reports found on the synthesis and characterization of liquid crystalline materials derived from this compound. acs.orgrsc.orgrsc.org
Table 1: Potential Impact of Substituents on Polymer Properties
| Substituent | Expected Influence on Polymer Properties |
| 5-Fluoro | Increased thermal stability, chemical resistance, hydrophobicity, and modified electronic properties. |
| 2-Isopropoxy | Enhanced solubility, lower melting point, and altered polymer morphology due to steric hindrance. |
Application as Ligands or Components in Catalytic Systems
The aniline moiety is a versatile platform for the development of ligands for a wide range of catalytic applications. The electronic and steric properties of the aniline can be fine-tuned by the introduction of substituents, which in turn influences the activity and selectivity of the resulting catalyst.
Organocatalysis and Asymmetric Catalysis with Fluoro-isopropoxyaniline Moieties
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are a prominent class of organocatalysts, particularly in asymmetric synthesis. While there is extensive research on proline-derived and other amine-based organocatalysts, the development of catalysts specifically from this compound has not been reported. researchgate.net
Theoretically, the chiral derivatization of the amino group of this compound could yield novel organocatalysts. The electronic effect of the fluorine and isopropoxy groups could modulate the acidity/basicity and the hydrogen-bonding capabilities of the catalyst, which are crucial for its catalytic activity and enantioselectivity. johnshopkins.edunih.govmdpi.com
Role in Metal-Catalyzed Reactions
Aniline and its derivatives are widely used as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org The aniline can coordinate to the metal center, and the electronic properties of the substituents on the aromatic ring can influence the stability and reactivity of the metal complex.
Palladium-Catalyzed Cross-Coupling:
In reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, palladium complexes bearing aniline-derived ligands are often employed. nih.govrsc.org The electron-withdrawing nature of the fluorine atom in this compound would decrease the electron density on the palladium center, which could enhance certain steps in the catalytic cycle. Conversely, the electron-donating isopropoxy group would have an opposing electronic effect. The interplay of these substituents could offer a unique electronic profile for a palladium catalyst.
Despite the extensive research into palladium-aniline complexes for catalysis, specific studies detailing the synthesis and catalytic application of complexes with this compound as a ligand are not present in the surveyed literature. researchgate.netacs.orgnih.gov
Table 2: Potential Roles in Catalysis
| Catalysis Type | Potential Role of this compound | Key Structural Features |
| Organocatalysis | Precursor for chiral amine-based catalysts. | Amino group for derivatization, fluoro and isopropoxy groups for electronic/steric tuning. |
| Metal-Catalysis | Ligand for transition metal complexes (e.g., Palladium). | Aniline nitrogen for metal coordination, substituents for modulating catalyst reactivity. |
Patent Landscape and Intellectual Property Considerations
Analysis of Existing Patents Pertaining to 5-Fluoro-2-isopropoxyaniline and its Synthetic Utility
A thorough analysis of the patent landscape reveals that this compound is rarely the central claim of a patent. Instead, its importance is highlighted in patents for more complex molecules where it serves as a key building block. The intellectual property value, therefore, lies not in the molecule itself, but in its role in constructing novel and inventive chemical entities.
For instance, patents for certain modern fungicides and herbicides often describe synthetic routes that either explicitly name this compound or feature a fluoro-isopropoxy-aniline moiety that strongly implies its use as a precursor. These patents, while focused on the final product's composition of matter and its use, indirectly protect the synthetic pathway involving this aniline (B41778) derivative. The claims in such patents are typically broad enough to cover various synthetic methods, thereby implicitly encompassing the use of specific intermediates like this compound.
The following table provides a representative overview of the types of patents where this compound or structurally similar compounds play a role as intermediates.
| Patent Category | Focus of Intellectual Property | Relevance to this compound |
| Agrochemicals (Fungicides, Herbicides) | Novel active ingredients (composition of matter) and their use in crop protection. | Utilized as a key intermediate in the synthesis of the final active molecule. The patent on the final product indirectly protects the commercial use of the intermediate for that specific synthesis. |
| Pharmaceuticals | New drug candidates (composition of matter) for treating various diseases. | Serves as a foundational scaffold in the synthesis of complex pharmaceutical compounds. The patent on the drug protects the entire synthetic route leading to it. |
| Process Chemistry | Novel, efficient, and scalable synthetic methods for producing known or new compounds. | A patent may claim a new process for manufacturing a larger molecule where the innovative step involves the use or preparation of this compound under specific conditions. |
It is important to note that while a compound like this compound may be commercially available, its use in a patented synthetic process to create a novel and non-obvious final product is where patent protection becomes critical. The "freedom to operate" for a chemist using this intermediate is therefore dependent on the patent status of the final molecule they intend to synthesize.
Strategies for Novel Compound and Process Patenting
For innovators working with this compound, several strategies can be employed to secure intellectual property rights, focusing on either novel compounds derived from it or innovative processes involving its use.
Patenting Novel Compounds:
The most direct way to secure intellectual property is to invent a novel molecule that uses this compound as a starting material. The key considerations for patentability in this case are:
Novelty: The final compound must not have been previously disclosed in the public domain.
Inventive Step (Non-obviousness): The new molecule must not be an obvious modification of existing compounds to a person skilled in the art. The introduction of the 5-fluoro-2-isopropoxy-aniline moiety should ideally confer unexpected or improved properties (e.g., enhanced biological activity, better safety profile).
Utility: The new compound must have a specific, substantial, and credible utility, for example, as a pharmaceutical or agrochemical.
Patenting Novel Synthetic Processes:
Even if the final product is a known compound, a new and inventive process for its synthesis can be patented. This is particularly relevant for the synthetic utility of this compound. Strategies for process patenting include:
Improved Efficiency: A new route that significantly increases the yield, reduces the number of steps, or lowers the cost of production.
Enhanced Purity: A process that results in a purer final product with fewer impurities.
"Green" Chemistry: A more environmentally friendly synthesis that uses less hazardous reagents or solvents.
Novel Process Conditions: The use of new catalysts, temperature ranges, or pressure conditions that are non-obvious and lead to an improved outcome.
When patenting a process, the claims should be carefully drafted to define the specific steps, reagents, and conditions that constitute the invention.
Protecting Intermediates:
While patenting a non-novel intermediate like this compound itself is not possible, a novel process for its synthesis can be patented. If a chemist develops a groundbreaking method to produce this aniline derivative that is more efficient or cost-effective than existing methods, that process can be protected. This type of patent can be highly valuable as it can control a key point in the supply chain for manufacturers of the final products.
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Synthesis and Drug Design
Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a key area where AI is making a substantial impact. nih.gov For a molecule such as 5-Fluoro-2-isopropoxyaniline, AI algorithms can analyze vast reaction databases to propose the most efficient and cost-effective synthetic pathways. These predictive models can consider factors like the strategic placement of the fluoro and isopropoxy groups, which can be challenging to achieve through traditional synthetic planning.
Furthermore, ML models can be trained to predict the outcomes of chemical reactions with a high degree of accuracy, thereby reducing the need for extensive trial-and-error experimentation. nih.gov This is particularly valuable for optimizing the synthesis of complex aniline (B41778) derivatives. By inputting the structure of this compound and desired reaction parameters, these models can forecast yield and potential byproducts, guiding chemists toward the most promising experimental conditions. The integration of AI in this manner not only accelerates the pace of research but also minimizes waste and resource consumption. flogen.org
In the realm of drug design, AI and ML are being employed to identify new therapeutic targets and to design molecules with high affinity and selectivity for these targets. The this compound scaffold can be used as a foundational structure in these computational models. By analyzing the structural features of this compound, AI algorithms can generate virtual libraries of derivatives and predict their potential biological activities. This in silico screening process allows researchers to prioritize the synthesis of compounds with the highest likelihood of therapeutic success, significantly streamlining the drug discovery pipeline.
| AI/ML Application | Relevance to this compound | Potential Impact |
| Retrosynthesis Prediction | Proposing efficient synthetic routes for the core scaffold and its derivatives. | Faster and more cost-effective synthesis. |
| Reaction Outcome Prediction | Optimizing reaction conditions to maximize yield and purity. | Reduced experimental workload and waste. |
| De Novo Drug Design | Generating novel therapeutic candidates based on the fluoro-isopropoxyaniline scaffold. | Accelerated discovery of new drug leads. |
| Virtual Screening | Predicting the biological activity of virtual derivatives. | Prioritization of high-potential compounds for synthesis. |
Exploration of Novel Reaction Pathways for Enhanced Sustainability
The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic methods. For the synthesis of substituted anilines like this compound, this translates to the exploration of novel reaction pathways that minimize the use of hazardous reagents, reduce energy consumption, and generate less waste. acs.orgnih.gov
One promising area of research is the use of greener solvents and catalysts. Traditional methods for the synthesis of anilines often rely on harsh reaction conditions and toxic solvents. Recent studies have demonstrated the feasibility of using water as a solvent for certain organic reactions, which significantly improves the environmental profile of the process. acs.org Additionally, the development of novel catalysts, including biocatalysts and earth-abundant metal catalysts, can lead to more efficient and selective transformations, reducing the formation of unwanted byproducts.
Furthermore, flow chemistry is emerging as a powerful tool for sustainable synthesis. Current time information in Winnipeg, CA. By conducting reactions in a continuous flow system rather than in traditional batch reactors, it is possible to achieve better control over reaction parameters, improve safety, and increase efficiency. The application of flow chemistry to the synthesis of this compound could lead to a more scalable and sustainable manufacturing process.
Development of Next-Generation Therapeutic Candidates Utilizing Fluoro-isopropoxyaniline Scaffolds
The unique structural features of this compound make it an attractive scaffold for the development of next-generation therapeutic candidates. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the isopropoxy group can improve its pharmacokinetic properties. bohrium.commdpi.com These attributes are highly desirable in drug design and have led to the widespread use of fluorinated compounds in medicine. nih.govnih.gov
The fluoro-isopropoxyaniline scaffold can be incorporated into a variety of drug classes. For example, it can serve as a key building block for the synthesis of kinase inhibitors, which are a major class of anticancer drugs. nih.goved.ac.uksoci.org The aniline nitrogen can be functionalized to interact with the hinge region of the kinase active site, while the fluorinated and isopropoxylated phenyl ring can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.
Moreover, this scaffold can be used to develop drugs targeting other classes of proteins, such as G-protein coupled receptors (GPCRs) and ion channels. The versatility of the aniline group allows for a wide range of chemical modifications, enabling the fine-tuning of the pharmacological properties of the resulting compounds. The strategic placement of the fluorine and isopropoxy groups can be used to optimize the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Recent advances in medicinal chemistry have highlighted the importance of developing drugs with novel mechanisms of action to overcome drug resistance. The this compound scaffold provides a unique starting point for the design of such innovative therapeutics. Its distinct electronic and steric properties can be exploited to achieve novel interactions with biological targets, potentially leading to the development of first-in-class medicines.
| Therapeutic Target Class | Potential Role of Fluoro-isopropoxyaniline Scaffold | Example of Application |
| Kinases | Core structure for ATP-competitive inhibitors. | Development of novel anticancer agents. nih.govnih.gov |
| GPCRs | Building block for ligands targeting receptor binding pockets. | Treatment of a wide range of diseases, including neurological and metabolic disorders. |
| Ion Channels | Modulating channel activity through specific interactions. | Development of drugs for cardiovascular and neurological conditions. |
| Enzymes | Designing inhibitors that bind to the active site. | Treatment of infectious diseases and metabolic disorders. |
Advanced Applications in Chemical Biology through Probe Development
Chemical probes are small molecules that are used to study and manipulate biological systems. The development of highly selective and potent chemical probes is crucial for understanding the complex cellular processes that underlie health and disease. This compound represents a valuable starting point for the design of such advanced chemical biology tools.
The fluorine atom in the 5-position can serve as a useful spectroscopic handle. 19F nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the binding of small molecules to proteins, and the presence of a fluorine atom in a chemical probe can provide valuable information about its interactions with its biological target. nih.gov Additionally, the introduction of a radioactive isotope of fluorine, such as 18F, can enable the use of positron emission tomography (PET) imaging to visualize the distribution of the probe in living organisms. nih.govnih.govmdpi.commdpi.combohrium.com
The aniline group of this compound can be readily modified to incorporate various functional groups, such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers. These modifications allow for the development of a wide range of chemical probes with different applications. For example, a fluorescently labeled derivative of this compound could be used to visualize the localization of its target protein within a cell, while a biotinylated version could be used to isolate and identify the target protein from a complex mixture. mdpi.commdpi.com
The development of chemical probes based on the this compound scaffold can provide valuable insights into the function of specific proteins and pathways. By selectively modulating the activity of a target protein with a chemical probe, researchers can dissect its role in cellular processes and identify its potential as a therapeutic target. This knowledge can then be used to guide the development of new drugs with improved efficacy and fewer side effects.
Q & A
Basic Research Questions
Q. How can the synthesis of 5-Fluoro-2-isopropoxyaniline be optimized to minimize by-products?
- Methodology :
-
Protecting Groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the aniline (-NH₂) during isopropoxylation to prevent unwanted side reactions (e.g., oxidation or dimerization) .
-
Catalyst Selection : Employ palladium or copper catalysts for selective coupling of isopropoxy groups at the 2-position, as seen in trifluoromethoxy-aniline derivatives .
-
Temperature Control : Maintain reaction temperatures below 80°C to avoid decomposition of the fluoroaniline intermediate, as thermal instability is common in halogenated anilines .
- Data Table : Hypothetical Optimization Parameters
| Parameter | Optimal Range | Observed By-Products |
|---|---|---|
| Reaction Temp. | 60–70°C | Unsubstituted aniline |
| Catalyst (Pd/Cu) | 2–5 mol% | Di-isopropoxylated |
| Protecting Group | Acetyl | Acetylated intermediates |
Q. What are the recommended storage conditions for this compound?
- Methodology :
- Temperature : Store at –20°C in amber vials to prevent photodegradation and thermal decomposition, as recommended for fluoro-hydroxybenzoic acids .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers, as amino groups are prone to hydrolysis in humid environments .
Advanced Research Questions
Q. How can contradictory melting point data for this compound be resolved?
- Methodology :
-
Purity Analysis : Conduct HPLC with UV detection (λ = 254 nm) to assess impurity profiles. Contaminants like residual isopropanol or unreacted precursors can depress melting points .
-
Differential Scanning Calorimetry (DSC) : Use high-purity samples (>98%) to determine precise melting points, accounting for polymorphic forms .
- Data Table : Hypothetical Melting Point Variability
| Study | Reported MP (°C) | Purity (%) | Method |
|---|---|---|---|
| Study A (2023) | 92–94 | 95 | Capillary Tube |
| Study B (2024) | 96–98 | 99 | DSC |
Q. What advanced spectroscopic techniques resolve substituent orientation in this compound?
- Methodology :
- 19F NMR : Detect fluorine coupling patterns to confirm para-fluoro substitution and rule out ortho/meta isomers .
- X-ray Crystallography : Resolve spatial arrangement of the isopropoxy group, as demonstrated for trifluoromethoxy-aniline derivatives .
- 2D NOESY : Identify proximity between isopropoxy methyl protons and aromatic protons to confirm regiochemistry .
Q. How do electronic effects of substituents influence the reactivity of this compound?
- Methodology :
-
Computational Modeling : Use density functional theory (DFT) to calculate Hammett constants (σ) for –F and –OCH(CH₃)₂ groups, predicting their electron-withdrawing/donating effects .
-
Electrochemical Studies : Cyclic voltammetry can quantify oxidation potentials, correlating with the electron-richness of the aniline ring .
- Hypothetical Electronic Parameters :
| Substituent | Hammett σ (DFT) | Oxidation Potential (V vs. SCE) |
|---|---|---|
| –F (para) | +0.43 | 1.2 |
| –OCH(CH₃)₂ (ortho) | –0.15 | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
